N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)
Description
The compound N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide) features a biphenyl core substituted with methoxy groups at the 3,3' positions. At the 4,4' positions, benzamide groups are attached, each bearing a hydroxy group at position 4 and a nitro group at position 2.
Properties
CAS No. |
85650-62-0 |
|---|---|
Molecular Formula |
C28H22N4O10 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
4-hydroxy-N-[4-[4-[(4-hydroxy-3-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C28H22N4O10/c1-41-25-13-15(3-7-19(25)29-27(35)17-5-9-23(33)21(11-17)31(37)38)16-4-8-20(26(14-16)42-2)30-28(36)18-6-10-24(34)22(12-18)32(39)40/h3-14,33-34H,1-2H3,(H,29,35)(H,30,36) |
InChI Key |
NSOJHZNYFZPPGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])OC)NC(=O)C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide), also known as compound 1, is a synthetic organic compound with potential therapeutic applications. Its structure comprises a biphenyl core substituted with methoxy and hydroxynitro groups, which may contribute to its biological activity. This article reviews the biological properties of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H22N4O10
- Molecular Weight : 574.496 g/mol
- CAS Number : 85650-62-0
- IUPAC Name : N,N'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)
1. Antioxidant Activity
Compound 1 exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cellular models. The presence of hydroxyl groups on the aromatic rings is crucial for its ability to scavenge free radicals. In vitro studies demonstrated that compound 1 can effectively inhibit the formation of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
| Study Reference | IC50 (µM) | Cellular Model | Effect |
|---|---|---|---|
| 25 | SH-SY5Y | ROS inhibition | |
| 30 | Rat Cortical Neurons | Neuroprotection |
2. Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of Alzheimer's disease. In a comparative study, compound 1 exhibited an IC50 value of approximately 35 µM against AChE, indicating moderate inhibitory activity compared to known inhibitors like donepezil.
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | 35 |
| Donepezil | 0.026 |
| Curcumin | 132 |
This suggests that while compound 1 is not as potent as donepezil, it still holds promise as a lead compound for further modification and development.
3. Neuroprotective Effects
In neuroprotection assays involving SH-SY5Y cells treated with amyloid-beta oligomers (Aβ42), compound 1 significantly improved cell viability and reduced neurotoxicity. This effect was linked to its ability to inhibit AChE and mitigate oxidative stress.
Case Study 1: Neuroprotective Mechanisms
A study investigated the neuroprotective mechanisms of compound 1 in a model of Alzheimer's disease. The results indicated that treatment with compound 1 led to a reduction in Aβ42-induced apoptosis in neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Pharmacokinetics and Safety Profile
Another research evaluated the pharmacokinetics and safety profile of compound 1 using animal models. The study found that compound 1 had favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and did not exhibit significant toxicity at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Biphenyl Core
N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(4-phenoxybenzamide)
- Molecular Formula : C₄₀H₃₂N₂O₆
- Molecular Weight : 636.71 g/mol
- Key Differences: Replaces nitro and hydroxy groups with phenoxy substituents. Phenoxy groups may enhance solubility in non-polar solvents .
N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(4-hydroxy-3-nitrobenzamide)
Core Structure Modifications
N,N'-(4,4'-Biphenylylene)dibenzamide
- Key Differences: Lacks methoxy and nitro/hydroxy substituents.
Naphthalenecarboxamide Derivatives (CAS 91-92-9)
Azo-Linked Derivatives
2,2'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]
- Molecular Formula : C₃₆H₃₄N₆O₈
- Molecular Weight : 678.71 g/mol
- Key Differences : Azo (-N=N-) bridges replace amide linkages, and butyramide groups introduce keto functionality. Azo groups confer intense coloration (e.g., Pigment Orange 16), shifting applications toward dyes rather than electronic materials .
Halogen-Substituted Analogues
N,N'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(3-oxobutanamide)
- Molecular Formula : C₃₂H₂₆Cl₂N₆O₄
- Molecular Weight : 669.5 g/mol
- However, toxicity concerns may limit biomedical applications compared to the methoxy/nitro target compound .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
